molecular formula C23H25N5O B11254809 N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B11254809
M. Wt: 387.5 g/mol
InChI Key: TTYHCYITKVALMK-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a benzyl group and a piperazine moiety, which is further substituted with a 4-methylbenzoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyridazine core reacts with piperazine derivatives.

    Substitution with 4-Methylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-methylbenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

    Substitution: Benzyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and Alzheimer’s disease.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with proteins involved in cell signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar pyridazine core but different substituents, leading to distinct biological activities.

    3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine moiety but have different core structures, resulting in varied applications and properties.

Uniqueness

N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C23H25N5O/c1-18-7-9-20(10-8-18)23(29)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-17-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,24,25)

InChI Key

TTYHCYITKVALMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4

Origin of Product

United States

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